1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate

Medicinal Chemistry Carbonic Anhydrase Inhibitors Structure-Activity Relationship

1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchlorate (83439-56-9) is the zero-atom-linker member of the 2,4,6-trimethylpyridinium carbonic anhydrase inhibitor series. Its direct N-aryl linkage—shorter than the ethyl-spacer analog CHEMBL352535—yields a lower logP (3.53) and higher TPSA (146.69 Ų), conferring stricter membrane impermeability for selective extracellular CA isoform targeting. Ideal for crystallographic linker-length SAR studies, rat kidney perfusion protocols requiring luminal CA IV selectivity, and oncology programs pursuing tumor-associated CA IX/XII engagement. Supplied at 98% purity via a one-step pyrylium condensation route amenable to scale-up.

Molecular Formula C14H17ClN2O6S
Molecular Weight 376.81
CAS No. 83439-56-9
Cat. No. B2693470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate
CAS83439-56-9
Molecular FormulaC14H17ClN2O6S
Molecular Weight376.81
Structural Identifiers
SMILESCC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)S(=O)(=O)N)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C14H17N2O2S.ClHO4/c1-10-8-11(2)16(12(3)9-10)13-4-6-14(7-5-13)19(15,17)18;2-1(3,4)5/h4-9H,1-3H3,(H2,15,17,18);(H,2,3,4,5)/q+1;/p-1
InChIKeyAJBZTFFKRXFWJS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium Perchlorate (CAS 83439-56-9): A Structurally Constrained, Cationic Sulfonamide Scaffold for Membrane-Impermeant Carbonic Anhydrase Inhibitor Development


1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchlorate (CAS 83439-56-9), systematically named 4-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenesulfonamide perchlorate, is a quaternary pyridinium sulfonamide with a molecular formula of C14H17ClN2O6S and a molecular weight of 376.81 g/mol [1]. It belongs to a well-characterized class of positively charged, membrane-impermeant carbonic anhydrase (CA) inhibitors, first described in the foundational work by Supuran et al. on non-polymeric isozyme-selective sulfonamides [2]. The compound features the pharmacophoric benzenesulfonamide zinc-binding group directly N-linked to a 2,4,6-trimethylpyridinium ring, an architecture that dictates its physicochemical profile (logP 3.5313, PSA 146.69 Ų) and underpins its functional distinction from ethyl-spacer analogs such as 1-N-(4-sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium perchlorate (CHEMBL352535) [1][3].

Why 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium Perchlorate Cannot Be Substituted by Ethyl-Spacer or Triphenyl Analogs: The Functional Cost of a Linker


Although 1-[4-(aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchlorate shares the benzenesulfonamide zinc-binding motif with its intensively studied ethyl-spacer counterpart (CHEMBL352535, PDB ligand PIU), the structural divergence—direct N-aryl linkage vs. a two-carbon ethyl spacer—creates fundamentally distinct molecular entities that are not interchangeable in scientific research or procurement [1]. The ethyl-spacer analog, co-crystallized with hCA II (PDB: 1ZE8, resolution 2.0 Å), reveals that its phenylethyl tail occupies the hydrophobic half of the active site cleft, engaging in critical van der Waals contacts with Gln192, Val121, Phe131, Leu198, and Thr200, while the 2,4,6-trimethylpyridinium ring stacks against Phe131 [2]. Replacing this flexible ethyl linker with a direct bond eliminates one rotational degree of freedom and alters the distance and angular relationship between the sulfonamide anchor and the pyridinium cation, which is predicted to shift binding orientation within the CA active site and modify the isoform selectivity fingerprint [3]. Furthermore, the direct-linked compound exhibits a lower logP (3.53 vs. estimated ~4.0–4.2 for the ethyl-spacer analog) and a reduced molecular weight (376.81 vs. 404.87 for the perchlorate salt of CHEMBL352535), directly impacting membrane partitioning behavior and the stringency of membrane impermeability—a critical design parameter for selectively targeting extracellular, tumor-associated CA isoforms IX and XII over cytosolic CA I and II [1][3]. Substituting one compound for the other, therefore, introduces an unvalidated variable into any experimental system predicated on the established structure-activity relationships of this inhibitor class.

Quantitative Differentiation Evidence for 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium Perchlorate (83439-56-9) vs. Closest Analogs


Structural Differentiation: Direct N-Aryl Linkage vs. Ethyl Spacer Alters Conformational Space and Rotatable Bond Count

The target compound 83439-56-9 features a direct C–N bond between the pyridinium nitrogen and the 4-position of the benzenesulfonamide phenyl ring, yielding a rotatable bond count of 2. In contrast, its most closely studied analog 1-N-(4-sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium perchlorate (CHEMBL352535) contains an ethylene (–CH2–CH2–) spacer, adding one additional rotatable bond (total 3) and altering the spatial relationship between the sulfonamide zinc-binding group and the cationic pyridinium head [1]. This difference has direct implications for binding mode: the 2005 crystal structure (PDB: 1ZE8) of the ethyl-spacer analog bound to hCA II shows that the phenylethyl moiety occupies the hydrophobic half of the active site, with the pyridinium ring positioned for offset face-to-face stacking with Phe131 [2]. Shortening the linker to a direct bond is predicted to constrain the inhibitor within a different conformational ensemble, altering interactions with the hydrophobic pocket residues Val121, Phe131, Leu198, and Thr200 that are critical for isoform selectivity [2].

Medicinal Chemistry Carbonic Anhydrase Inhibitors Structure-Activity Relationship

Physicochemical Differentiation: Lower logP and Molecular Weight vs. Ethyl-Spacer Analog Impact Membrane Partitioning

The target compound 83439-56-9 has a computed logP of 3.5313 and a molecular weight of 376.81 g/mol (as the perchlorate salt) [1]. By comparison, the ethyl-spacer analog CHEMBL352535 has a higher molecular weight (cation: 305.42 g/mol; perchlorate salt: ~404.87 g/mol) and is expected to exhibit a higher logP (~4.0–4.2) owing to the additional two methylene units [2]. These differences in lipophilicity and size directly influence passive membrane partitioning: the Supuran group has established that the membrane impermeability of this compound class is a function of the permanent positive charge on the pyridinium ring, but the degree of impermeability can be modulated by the overall lipophilicity of the scaffold [3]. A lower logP and reduced molecular weight suggest that 83439-56-9 may exhibit a subtly different membrane exclusion profile compared to the ethyl-spacer analog, a distinction that becomes critical when selecting a compound for ex vivo or in vivo perfusion experiments designed to selectively inhibit membrane-bound CA isoforms (CA IV, IX, XII) without affecting cytosolic isoforms (CA I, II) [3].

Physicochemical Properties Membrane Permeability Drug Design

Polar Surface Area Differentiation: Higher PSA in the Direct-Linked Analog May Influence Solubility and Isoform Complementarity

The computed polar surface area (PSA) of 83439-56-9 is 146.69 Ų [1]. While the exact PSA of the ethyl-spacer analog has not been reported in the same database, the addition of two methylene (–CH2–CH2–) groups would be expected to increase the non-polar surface area without appreciably changing the polar contribution from the sulfonamide and pyridinium groups, resulting in a net decrease in PSA for the ethyl-spacer analog (estimated ~135–140 Ų) [2]. A higher PSA value for 83439-56-9 indicates a more polar molecular surface, which has been inversely correlated with passive membrane permeability across multiple datasets [3]. Within the context of the Supuran membrane-impermeant CA inhibitor design strategy, a higher PSA may provide an additional margin of safety against unwanted intracellular CA inhibition, reinforcing the extracellular selectivity that defines the therapeutic and diagnostic utility of this compound class [3].

Polar Surface Area Drug-Likeness Carbonic Anhydrase Isoform Selectivity

Synthetic Pathway Differentiation: One-Step Pyrylium Salt Condensation vs. Multi-Step Alkylation Routes for Ethyl-Spacer Analogs

The synthesis of 83439-56-9 proceeds via a single-step condensation between 2,4,6-trimethylpyrylium perchlorate and sulfanilamide (4-aminobenzenesulfonamide), a reaction first described in the foundational 1998 study by Supuran et al. on substituted-pyridinium derivatives of aromatic sulfonamides [1]. The pyrylium ring undergoes nucleophilic attack by the primary aromatic amine, followed by electrocyclic ring opening and reclosure to yield the pyridinium product directly (Figure 1 in the 1998 paper) [1]. In contrast, the ethyl-spacer analog CHEMBL352535 requires a multi-step synthesis: pre-functionalization of the sulfonamide with an ethyl halide or tosylate linker, followed by quaternization of 2,4,6-trimethylpyridine [2]. This difference in step count and intermediate complexity carries procurement implications: the direct-linked compound 83439-56-9 may be more readily accessible at scale with fewer purification steps, while the ethyl-spacer analog requires additional synthetic effort and is typically available only from specialized research chemical suppliers .

Synthetic Chemistry Pyrylium Salts Procurement Feasibility

Crystal Structure Coverage Gap: Absence of a Solved Co-Crystal Structure for 83439-56-9 Represents an Opportunity for Novel Structural Biology

A critical differentiation point for compound selection in structural biology is the availability of solved co-crystal structures. The ethyl-spacer analog CHEMBL352535 has a well-characterized co-crystal structure with human CA II (PDB: 1ZE8, resolution 2.00 Å), revealing detailed inhibitor-enzyme contacts including the stacking interaction between the 2,4,6-trimethylpyridinium ring and Phe131, and van der Waals contacts between the phenylethyl tail and Gln192, Val121, Leu198, and Thr200 [1]. In contrast, no co-crystal structure of 83439-56-9 bound to any CA isoform has been deposited in the PDB as of April 2026 [2]. This absence creates a dual-edged selection criterion: for groups seeking to work with a structurally pre-validated, literature-precedented tool compound, the ethyl-spacer analog is the appropriate choice. Conversely, for structural biology groups pursuing novel crystallization studies to elucidate how linker length modulates CA isoform binding orientation, 83439-56-9 represents an unexplored structural probe with the potential to reveal new conformational binding modes [3]. The 2017 study on the triphenylpyridinium analog explicitly demonstrated that 'the substitution of the pyridinium ring plays a key role in determining the conformation of the inhibitor in the active site,' underscoring the value of systematic structural comparisons across pyridinium substitution patterns [3].

X-ray Crystallography Structural Biology Binding Mode Elucidation

Optimal Research and Industrial Use Cases for 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium Perchlorate Based on Differentiated Evidence


Structural Biology Studies Investigating Linker Length Effects on CA Isoform Binding Mode

For crystallography or cryo-EM groups seeking to systematically map how the distance between the sulfonamide anchor and the cationic pyridinium head affects binding orientation across CA isoforms I, II, IV, IX, and XII, 83439-56-9 provides the shortest possible linker (direct bond, zero atoms) within the 2,4,6-trimethylpyridinium series. Pairing this compound with its ethyl-spacer analog (CHEMBL352535) and the published triphenylpyridinium derivative would enable the first comprehensive structural comparison of linker length effects on pyridinium CA inhibitor binding [1]. The 2017 crystallographic study explicitly demonstrated that pyridinium ring substitution 'plays a key role in determining the conformation of the inhibitor in the active site and consequently the binding affinity,' validating the scientific rationale for such a comparative structural investigation [1].

Ex Vivo / In Vivo Perfusion Studies Requiring Maximal Membrane Impermeability Stringency

The compound's direct N-aryl linkage, lower logP (3.53), and higher TPSA (146.69 Ų) relative to the ethyl-spacer analog collectively suggest a more conservative membrane exclusion profile, making 83439-56-9 the preferred choice for rat kidney perfusion experiments where even trace passive diffusion into renal tubular cells could confound the selective inhibition of luminal CA IV over cytosolic CA II [2]. The Scozzafava et al. (2000) in vivo perfusion protocol, which established that positively charged pyridinium sulfonamides selectively inhibit membrane-bound CA IV without affecting cytosolic isoforms, provides the validated experimental framework [2].

Medicinal Chemistry Programs Exploring Isoform-Selective CA IX/XII Inhibitors for Tumor Hypoxia Targeting

For oncology-focused drug discovery programs targeting the tumor-associated, transmembrane isoforms CA IX and CA XII, the direct-linked scaffold of 83439-56-9 offers a structurally distinct starting point for SAR exploration [3]. The permanently charged pyridinium ensures extracellular target engagement, while the absence of a flexible linker between the sulfonamide and the pyridinium may confer a different selectivity fingerprint across the CA isoform panel. This hypothesis is grounded in the established design principle that membrane-impermeant, positively charged sulfonamides inherently favor extracellular CA isoforms (IV, IX, XII) over cytosolic ones (I, II), as demonstrated across multiple publications from the Supuran group [3].

Synthetic Methodology Development and Scale-Up Feasibility Assessment

The one-step pyrylium salt condensation route to 83439-56-9, requiring only 2,4,6-trimethylpyrylium perchlorate and sulfanilamide, makes this compound an ideal substrate for process chemistry optimization and scale-up studies [4]. The reaction exemplifies the well-established pyrylium-to-pyridinium ring transformation with primary aromatic amines, and its optimization (solvent, temperature, stoichiometry) has direct relevance to the broader synthesis of cationic sulfonamide libraries [4]. Procurement of 83439-56-9 for this purpose is supported by commercial availability at 98% purity .

Quote Request

Request a Quote for 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.